2-(Aminomethyl)hexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

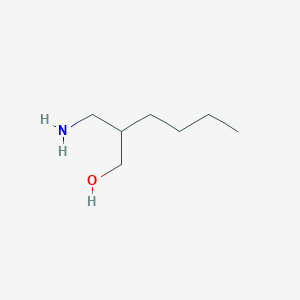

2-(Aminomethyl)hexan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, with an aminomethyl group (-CH2NH2) at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)hexan-1-ol can be achieved through several methods. One common approach involves the reaction of hexanal with ammonia and hydrogen in the presence of a catalyst. The reaction proceeds as follows:

Hexanal + Ammonia + Hydrogen → this compound:

Industrial Production Methods

Industrial production of this compound often involves the oligomerization of ethylene followed by functional group transformations. The process can be summarized as follows:

Oligomerization of Ethylene: Ethylene is oligomerized using triethylaluminium to form higher alkanes.

Functional Group Transformation: The resulting alkanes are then subjected to oxidation and amination reactions to introduce the hydroxyl and aminomethyl groups.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)hexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of hexanoic acid or hexanone.

Reduction: Formation of hexylamine.

Substitution: Formation of hexyl halides.

Scientific Research Applications

2-(Aminomethyl)hexan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)hexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the aminomethyl group can engage in nucleophilic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(Aminomethyl)pentan-1-ol

- 2-(Aminomethyl)heptan-1-ol

- 2-(Aminomethyl)octan-1-ol

Comparison

2-(Aminomethyl)hexan-1-ol is unique due to its specific chain length and functional group positioning, which can influence its reactivity and applications. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity profiles, making it suitable for specific applications.

Biological Activity

2-(Aminomethyl)hexan-1-ol, also known as hexan-1-ol with an aminomethyl substituent, is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, analgesic effects, and its role in various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a primary alcohol group and a primary amine group, which are key functional groups that influence its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various isolates demonstrated its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

3. Neuroprotective Role

Recent investigations into the neuroprotective effects of amine-containing compounds suggest that this compound may influence neurodegenerative pathways. In vitro studies have shown that such compounds can inhibit beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. The inhibition potency was measured with IC50 values indicating effective concentrations for neuroprotection .

Case Study: Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of this compound was conducted using a panel of clinical isolates. The study revealed that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in clinical settings for treating infections caused by multidrug-resistant organisms.

Research Findings: Structure-Activity Relationship

Further research has focused on the structure-activity relationship (SAR) of aminomethyl alcohols. Modifications to the alkyl chain length and branching were found to significantly affect the biological activity of these compounds. For example, increasing the length of the carbon chain generally enhanced antimicrobial potency while maintaining low toxicity profiles .

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-(aminomethyl)hexan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-2-3-4-7(5-8)6-9/h7,9H,2-6,8H2,1H3 |

InChI Key |

NYVDHTLXVVFPHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CN)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.